molecular formula C15H21NO2 B8444450 1-hexyl-5,6,7,8-tetrahydro-5-oxo-2(1H)-quinolinone

1-hexyl-5,6,7,8-tetrahydro-5-oxo-2(1H)-quinolinone

Cat. No. B8444450
M. Wt: 247.33 g/mol
InChI Key: XUPWYKMMPHMUEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-hexyl-5,6,7,8-tetrahydro-5-oxo-2(1H)-quinolinone is a useful research compound. Its molecular formula is C15H21NO2 and its molecular weight is 247.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-hexyl-5,6,7,8-tetrahydro-5-oxo-2(1H)-quinolinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-hexyl-5,6,7,8-tetrahydro-5-oxo-2(1H)-quinolinone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-hexyl-5,6,7,8-tetrahydro-5-oxo-2(1H)-quinolinone

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

1-hexyl-7,8-dihydro-6H-quinoline-2,5-dione

InChI

InChI=1S/C15H21NO2/c1-2-3-4-5-11-16-13-7-6-8-14(17)12(13)9-10-15(16)18/h9-10H,2-8,11H2,1H3

InChI Key

XUPWYKMMPHMUEZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C2=C(C=CC1=O)C(=O)CCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5,6,7,8-tetrahydro-5-oxo-2(1H)-quinolinone (10.0 g), lithium hydride (0.78 g), and dimethylformamide (400 ml) was stirred for 3 hrs at 25° C., under nitrogen. 1-Bromohexane (10.6 g) was added and the mxture was stirred for an additional eighteen hrs. The reaction mixture was concentrated and the residue was partitioned between ethyl acetate and water. The layers were separted and the aqueous layer was extracted with ethyl acetate. The combined organic extracts were washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and the filtrate was concentrated. The residue was purified by high performance liquid chromatography (silica gel, two columns, eluted with 50% ethyl acetate/hexane). The appropriate fractions were collected and evaporated to give 4.6 (31%) of 1-hexyl-5,6,7,8-tetrahydro-5-oxo-2(1H)-quinolinone.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step Two
Name
Yield
31%

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